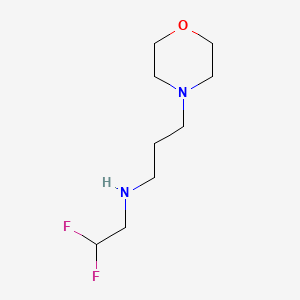![molecular formula C24H29N5O B14924106 6-cyclopropyl-1-propyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924106.png)
6-cyclopropyl-1-propyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-1-propyl-N~4~-[2-(1-pyrrolidinyl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, a propyl chain, and a pyrrolidinyl-substituted benzyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-propyl-N~4~-[2-(1-pyrrolidinyl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the cyclopropyl group: This step may involve a cyclopropanation reaction using a cyclopropyl halide and a base.
Attachment of the propyl chain: This can be done through an alkylation reaction using a propyl halide.
Introduction of the pyrrolidinyl-substituted benzyl group: This step may involve a nucleophilic substitution reaction using a pyrrolidinyl-substituted benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1-propyl-N~4~-[2-(1-pyrrolidinyl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Cyclopropyl-1-propyl-N~4~-[2-(1-pyrrolidinyl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-propyl-N~4~-[2-(1-pyrrolidinyl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to specific receptors: It can bind to receptors such as G-protein coupled receptors or enzyme active sites, modulating their activity.
Inhibiting enzyme activity: It may inhibit the activity of enzymes involved in key biological processes, leading to therapeutic effects.
Modulating signaling pathways: It can affect signaling pathways such as the MAPK or PI3K/Akt pathways, influencing cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyrrolidinyl-substituted benzyl group.
6-Cyclopropyl-1-propyl-N~4~-[2-(morpholin-4-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
The presence of the pyrrolidinyl-substituted benzyl group in 6-cyclopropyl-1-propyl-N~4~-[2-(1-pyrrolidinyl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide contributes to its unique chemical properties and biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H29N5O |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-propyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H29N5O/c1-2-11-29-23-20(16-26-29)19(14-21(27-23)17-9-10-17)24(30)25-15-18-7-3-4-8-22(18)28-12-5-6-13-28/h3-4,7-8,14,16-17H,2,5-6,9-13,15H2,1H3,(H,25,30) |
InChI Key |
LCDHFUWCQOEUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B14924028.png)
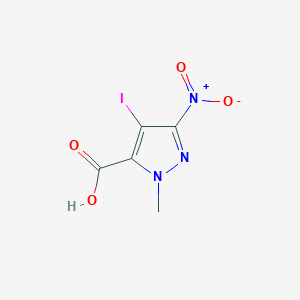
![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14924039.png)
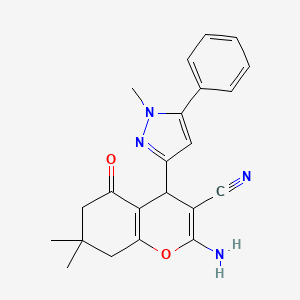
![3,6-dicyclopropyl-N-(3,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924059.png)
![N-(3,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924060.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14924061.png)
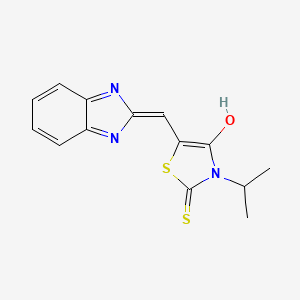
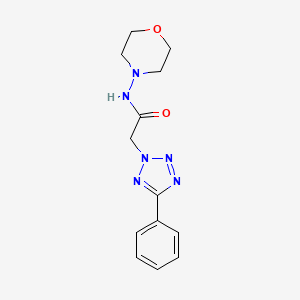
![1-benzyl-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924075.png)
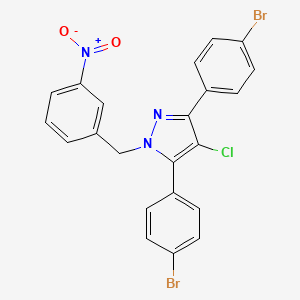
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14924083.png)
![1,5-dimethyl-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14924085.png)
